

# Technical Guide: N-(4-aminophenyl)-2-methoxyacetamide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	<i>N</i> -(4-aminophenyl)-2-methoxyacetamide
CAS No.:	203739-06-4
Cat. No.:	B3021585

[Get Quote](#)

## Executive Summary & Chemical Identity

**N-(4-aminophenyl)-2-methoxyacetamide** is a specialized bifunctional building block used primarily in the synthesis of small-molecule pharmaceuticals. Structurally, it consists of a p-phenylenediamine core where one amine is protected as a methoxyacetamide, leaving the distal amine free for further derivatization.

This asymmetry is critical in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) and analgesics, where the methoxyacetamide group acts as a stable, polar hydrogen-bond acceptor, improving the pharmacokinetic profile (solubility and metabolic stability) of the final drug candidate.

## Physicochemical Profile

Property	Specification
CAS Number	203739-06-4
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	180.20 g/mol
Appearance	Off-white to pale beige solid
Solubility	Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
pKa (Predicted)	~4.8 (Aniline nitrogen), ~13.5 (Amide nitrogen)
Storage	2–8°C, Hygroscopic (Store under inert gas)

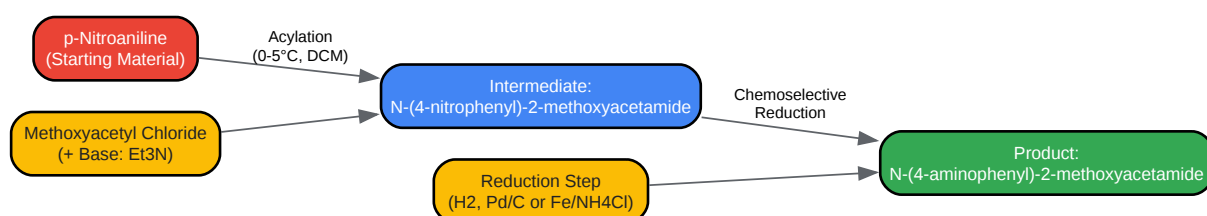
## Synthetic Methodology: The Nitro-Reduction Route

While direct acylation of p-phenylenediamine is possible, it often yields di-acylated byproducts. The industry-standard protocol for high-purity synthesis utilizes a Nitro-Reduction Strategy. This ensures regioselectivity.

### Reaction Scheme

- **Acylation:** p-Nitroaniline is reacted with methoxyacetyl chloride to form the nitro-amide intermediate.
- **Reduction:** The nitro group is selectively reduced to an amine using catalytic hydrogenation or metal/acid reduction.

### Graphviz Visualization: Synthetic Workflow



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthesis ensuring mono-acylation via the nitro-precursor route.

## Detailed Protocol (Bench Scale)

### Step 1: Acylation

- Reagents: p-Nitroaniline (1.0 eq), Methoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
- Procedure: Dissolve p-nitroaniline in dry DCM. Cool to 0°C. Add Triethylamine. Dropwise add Methoxyacetyl chloride (exothermic control). Stir at RT for 4 hours.
- Workup: Wash with 1N HCl (removes unreacted amine), then Brine. Dry over MgSO<sub>4</sub>.

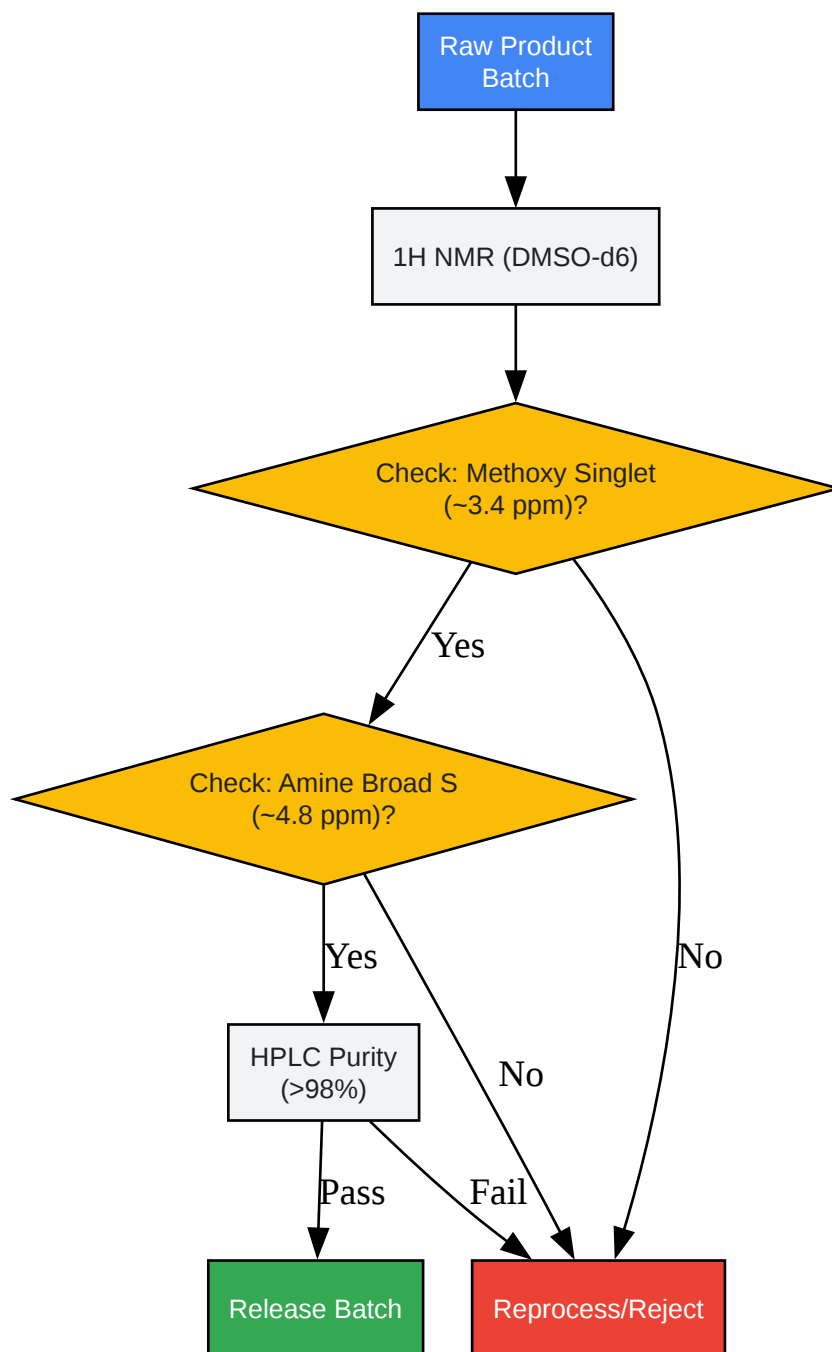
### Step 2: Reduction (Catalytic Hydrogenation)

- Reagents: Intermediate (from Step 1), 10% Pd/C (5 wt%), Methanol.
- Procedure: Purge vessel with N<sub>2</sub>. Add catalyst and substrate in Methanol. Introduce H<sub>2</sub> (balloon or 30 psi). Monitor via TLC (disappearance of yellow nitro spot).
- Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol/Hexane if necessary.

## Analytical Characterization & Quality Control

To validate the identity of CAS 203739-06-4, a multi-modal approach is required. The presence of the methoxy group and the free amine must be distinct.

## QC Decision Tree



[Click to download full resolution via product page](#)

Figure 2: Analytical workflow for validating structural integrity.

## Key Spectral Markers (Expected)

- $^1\text{H}$  NMR (DMSO- $d_6$ ):

- $\delta$  9.5 ppm (s, 1H, NH-Amide)
- $\delta$  7.3 ppm (d, 2H, Ar-H ortho to amide)
- $\delta$  6.5 ppm (d, 2H, Ar-H ortho to amine)
- $\delta$  4.8 ppm (s, 2H, NH<sub>2</sub> - Exchangeable with D<sub>2</sub>O)
- $\delta$  3.9 ppm (s, 2H, CO-CH<sub>2</sub>-O)
- $\delta$  3.35 ppm (s, 3H, O-CH<sub>3</sub>)
- Mass Spectrometry (ESI+):
  - [M+H]<sup>+</sup> = 181.1 m/z.

## Pharmaceutical Applications

This compound is a "privileged scaffold" in drug discovery. It serves as a linker that connects a hydrophobic pharmacophore (via the free amine) to a solvent-interacting tail (the methoxyacetamide).

## Tyrosine Kinase Inhibitors (TKIs)

Similar to the structural logic of Nintedanib (which uses a chloro-acetamide linker), the methoxy-variant is used to modulate solubility.

- Mechanism: The free amine reacts with chloropyrimidines or quinazolines to form the core kinase-binding motif.
- Advantage: The methoxy ether oxygen provides a weak hydrogen bond acceptor site, potentially interacting with solvent-exposed regions of the kinase ATP-binding pocket.

## Analgesic Development

Structurally related to Paracetamol (Acetaminophen), this derivative is explored in research for:

- COX Inhibition: Investigating if the methoxy extension alters binding affinity to Cyclooxygenase enzymes.

- **Metabolic Stability:** The methoxy group can block metabolic oxidation at the alpha-carbon, potentially altering the toxicity profile compared to standard acetanilides.

## Safety & Handling (E-E-A-T)

Signal Word: WARNING

- **Hazard Statements:**
  - H302: Harmful if swallowed.
  - H317: May cause an allergic skin reaction (Sensitizer).
  - H319: Causes serious eye irritation.
- **Handling Protocol:**
  - **Engineering Controls:** Use only in a chemical fume hood. Phenylenediamines are notorious for staining and potential sensitization.
  - **PPE:** Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
  - **Decontamination:** Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the amine before disposal.

## References

- PubChem. (n.d.).<sup>[1]</sup> **N-(4-aminophenyl)-2-methoxyacetamide** (Compound CID 11019457).  
<sup>[2]</sup> National Library of Medicine. Retrieved March 1, 2026, from [\[Link\]](#)
- Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. *Journal of Medicinal Chemistry*. (Contextual reference for acetamide linkers in kinase inhibitors). [\[Link\]](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. N-(4-aminophenyl)-N-methyl-2-octoxyacetamide | C17H28N2O2 | CID 43376846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-(4-aminophenyl)-2-methoxyacetamide (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Technical Guide: N-(4-aminophenyl)-2-methoxyacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021585/docs#technical-guide-n-4-aminophenyl-2-methoxyacetamide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check